2-Perfluorooctylethyl acetate

Description

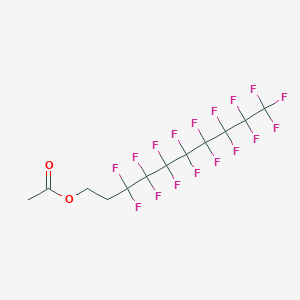

Structure

3D Structure

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F17O2/c1-4(30)31-3-2-5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)29/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOHLPPQNCULDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F17O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80895739 | |

| Record name | 1H,1H,2H,2H-Perfluorodecyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37858-04-1 | |

| Record name | 1H,1H,2H,2H-Perfluorodecyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Chemical Reactivity of 2 Perfluorooctylethyl Acetate

Polymerization and Copolymerization Chemistry of 2-Perfluorooctylethyl Acetate (B1210297)

Free Radical Copolymerization with Acrylic Monomersmanchester.ac.ukchemicalbook.com

The copolymerization of fluorinated acrylates, such as 2-(perfluorooctyl)ethyl acrylate (B77674) (FAC8) or 2-perfluorooctyl ethyl methacrylate (B99206) (FOEMA), with conventional acrylic monomers is a common method to create polymers with tailored surface properties. dergipark.org.tracs.org Free radical polymerization is a primary synthetic route, typically yielding random copolymers. dergipark.org.trresearchgate.net The structure of these copolymers is generally confirmed by the presence of a single glass transition temperature (Tg) peak in Differential Scanning Calorimetry (DSC) analysis. dergipark.org.tr

This process involves an initiator, which thermally decomposes to produce free radicals, initiating the polymerization chain reaction. Common initiators for this type of copolymerization include 2,2′-azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). dergipark.org.tr The reaction is typically carried out in an organic solvent. A variety of solvents and solvent mixtures have been successfully used, including toluene, methyl ethyl ketone (MEK), cyclohexanone (B45756), and butyl acetate. dergipark.org.trresearchgate.net For instance, random copolymers of 2-perfluoroalkylethyl methacrylate and methyl methacrylate (MMA) have been synthesized in a toluene/MEK solvent mixture at 75°C using AIBN as the initiator. dergipark.org.tr Another study details the synthesis of a 2-perfluorooctylethyl methacrylate-MMA random copolymer in cyclohexanone with a BPO initiator at 70°C. dergipark.org.tr

| Fluorinated Monomer | Initiator | Solvent(s) | Temperature (°C) |

|---|---|---|---|

| 2-perfluorooctylethyl methacrylate | Benzoyl Peroxide (BPO) | Cyclohexanone | 70 |

| 2-perfluoroalkylethyl methacrylate | AIBN | Toluene/MEK | 75 |

| Fluoroacrylate | AIBN | MEK | 70 |

| 1,1-dihydroperfluoroheptyl methacrylate | Not Specified | Butyl Acetate | Not Specified |

Kinetic Studies of Polymerization Processesmanchester.ac.uk

Kinetic analysis of the copolymerization of fluorinated acrylates is crucial for synthesizing copolymers efficiently, though such investigations are limited in the literature due to experimental challenges. dergipark.org.trresearchgate.net Computational quantum chemistry provides a powerful alternative to experimental methods for studying the kinetics of these reactions. dergipark.org.trresearchgate.net

Studies using quantum computational approaches have investigated the kinetics of the copolymerization of 2-perfluorooctyl ethyl methacrylate (FOEMA) with methyl methacrylate (MMA). dergipark.org.trresearchgate.net These studies determine reaction rate constants (kₚ) for the propagation steps using transition state theory. dergipark.org.trresearchgate.net The analysis often involves examining the different addition reactions (self- and cross-propagation) to understand the reaction sequence. dergipark.org.tr

A key outcome of these kinetic studies is the calculation of monomer reactivity ratios (r). The reactivity ratios indicate the relative tendency of a growing polymer radical to add a monomer of its own kind versus the comonomer. For the copolymerization of MMA (Monomer A) and a fluorinated acrylate like FOEMA (Monomer B), the reactivity ratios are defined as:

rₐ = kₐₐ / kₐᵦ

rᵦ = kᵦᵦ / kᵦₐ

where kₐₐ and kᵦᵦ are the rate constants for self-propagation, and kₐᵦ and kᵦₐ are the rate constants for cross-propagation.

A computational study on the MMA-FOEMA system calculated the reactivity ratios, finding that the fluorinated acrylate monomer is significantly more reactive than the MMA monomer. dergipark.org.tr This difference in reactivity influences the composition of the final copolymer. dergipark.org.tr The Evans-Polanyi relationship can be used to calculate these self- and cross-propagation rates. researchgate.net

| Monomer | Reactivity Ratio | Calculated Value |

|---|---|---|

| Methyl Methacrylate (rA) | rMMA | 0.79 |

| 2-Perfluorooctyl Ethyl Methacrylate (rB) | rFOEMA | 1.55 |

These calculated values are consistent with experimental reports for similar perfluoro acrylate–MMA copolymerization systems. dergipark.org.tr The results indicate that the reaction conditions lead to a random polymer structure due to the different rate constants in self- and cross-propagation. researchgate.net

Environmental Occurrence and Distribution of 2 Perfluorooctylethyl Acetate

Detection in Environmental Compartments

Direct monitoring data for 2-Perfluorooctylethyl acetate (B1210297) in the environment is scarce in publicly available scientific literature. However, its potential presence can be understood by examining data on related fluorotelomer compounds, particularly its precursor, 8:2 fluorotelomer alcohol (8:2 FTOH). Fluorotelomer-based substances are used in a wide range of products, and their release into the environment is a recognized pathway for PFAS contamination.

Aquatic Systems (Surface Water, Groundwater, Wastewater)

There is a significant lack of data regarding the direct detection of 2-Perfluorooctylethyl acetate in aquatic environments. Studies on PFAS in water bodies typically focus on more persistent and water-soluble end-products like perfluoroalkyl acids (PFAAs). Precursor compounds, which are often more volatile and less water-soluble, are not always included in routine monitoring.

However, the presence of precursor compounds like 8:2 FTOH in wastewater treatment plant (WWTP) influents and effluents suggests a potential for related compounds like 8:2 FTOAc to also be present. For instance, before a manufacturing shift around 2016, 8:2 FTOH was a dominant homologue found in the sludge of an industrially impacted WWTP. nih.gov While this does not confirm the presence of the acetate form, it points to potential sources. Standard wastewater treatment processes are often ineffective at removing many PFAS. service.gov.uk

Table 1: Detection of Related Fluorotelomer Compounds in Aquatic Systems (Note: Data for this compound is not available. This table shows data for related precursor compounds to indicate potential presence.)

| Compound | Matrix | Concentration Range | Location |

|---|---|---|---|

| 6:2 Fluorotelomer sulfonate (6:2 FTS) | Drinking Water | Up to 1,300 ng/L | Various sites |

| 6:2 Fluorotelomer sulfonate (6:2 FTS) | WWTP Effluent | 1.1 - 1,100 ng/L | Various sites |

| 8:2 Fluorotelomer sulfonate (8:2 FTS) | River Water | Not detected - 1.2 ng/L | Cape Fear River, NC, USA |

Data sourced from a 2017 review on fluorotelomer sulfonates, indicating the types of aquatic systems where fluorotelomer compounds can be found. researchgate.net

Terrestrial Matrices (Soil, Sediment)

The detection of this compound in soil and sediment is not well-documented. A 2022 study analyzing soils from a fluorotelomer polymer manufacturing facility did not detect any fluorotelomer acetates, although it did find their precursor alcohols. nih.gov This suggests that if 8:2 FTOAc is present, it may be at very low concentrations or readily transforms into other substances in the soil environment.

The study did detect various FTOHs, with concentrations of 8:2 FTOH being prominent, which was expected given the facility's production history. nih.gov The sorption of these compounds to soil is influenced by factors like organic carbon content, and they can be subject to biotransformation by soil bacteria. researchgate.net For example, the biotransformation of 8:2 FTOH can lead to the formation of PFOA. researchgate.net

Table 2: Concentrations of Neutral PFAS Precursors in Soils Near an Industrial Facility (Note: This study did not detect this compound.)

| Compound Class | General Trend of Detection |

|---|---|

| Fluorotelomer Alcohols (FTOHs) | Highest frequency of detection |

| Sulfonated FTOHs (sFTOHs) | Detected |

| Fluorotelomer Acrylates (FTAcrs) | Detected |

| Fluorotelomer Acetates (FTAces) | Not Detected |

Based on findings from a 2022 study on soils from a fluorotelomer polymer manufacturing facility. nih.gov

Atmospheric Presence

Neutral and volatile PFAS, such as fluorotelomer alcohols, are known to be transported through the atmosphere. enviro.wiki These compounds can be released from industrial facilities and from consumer products during their use and disposal, for example, in landfills. rsc.org Once in the atmosphere, they can undergo long-range transport and be transformed into other PFAS, such as PFCAs, which are then deposited into terrestrial and aquatic environments. diva-portal.org

Modeling studies have estimated that the atmospheric degradation of 8:2 FTOH contributes to global PFOA levels. rsc.org Given that this compound is also a neutral, potentially semi-volatile compound, it could be subject to similar atmospheric release and transport processes, particularly from manufacturing sites. However, specific atmospheric monitoring data for 8:2 FTOAc is lacking. Research has shown that FTOHs are the dominant gas-phase PFAS detected in some studies. kyoto-u.ac.jp

Global and Regional Distribution Patterns

Without direct detection data, the global and regional distribution of this compound can only be inferred from the distribution of its precursors. Volatile precursors like 8:2 FTOH have been detected in the atmosphere in various locations, including remote regions, indicating that long-range atmospheric transport is a significant distribution pathway. diva-portal.org

The distribution of these precursors is linked to manufacturing and use. For instance, higher concentrations of 8:2 FTOH were historically associated with fluorochemical manufacturing sites in North America and Asia. rsc.org This suggests that any potential presence of this compound would likely be concentrated in and around such industrial zones and in areas impacted by the use and disposal of products containing these chemicals.

Source Apportionment and Emission Pathways

The primary sources of this compound are likely linked to the manufacturing and use of fluorotelomer-based products. These substances are used to produce side-chain fluorinated polymers that provide oil- and water-repellent properties to a variety of materials.

Emission pathways can include:

Industrial Emissions: Fugitive atmospheric releases from facilities that manufacture or use 8:2 fluorotelomer compounds are a primary pathway. nih.gov These can occur from process emissions, storage, and waste handling.

Consumer Product Lifecycle: Release from consumer goods throughout their lifespan. This includes outgassing from new products, wear and tear during use, and leaching or volatilization from products disposed of in landfills. rsc.org

Wastewater: Discharge of industrial and domestic wastewater containing these compounds can introduce them into aquatic systems. service.gov.uk

The transformation of other fluorotelomer substances can also be considered an indirect source. For example, this compound could potentially be formed as an intermediate in the environmental degradation of more complex fluorinated polymers.

Environmental Fate and Transformation Pathways of 2 Perfluorooctylethyl Acetate

Persistence and Environmental Stability

Resistance to Microbial Degradation and Biotransformation

2-Perfluorooctylethyl acetate (B1210297) is a member of the per- and polyfluoroalkyl substances (PFAS) family, a group of man-made chemicals known for their resistance to degradation. accustandard.com While polyfluoroalkyl substances, like 2-perfluorooctylethyl acetate, are generally more susceptible to microbial attack than perfluoroalkyl compounds, they still exhibit significant persistence. mdpi.com The high stability of the carbon-fluorine bond makes these compounds recalcitrant to microbial breakdown. mdpi.com

Studies on the biotransformation of related fluorotelomer compounds have shown that degradation can occur, albeit often slowly and incompletely. For instance, research on the 8:2 fluorotelomer acrylate (B77674) (8:2 FTAc), a structurally similar compound, demonstrated that it can be metabolized by rainbow trout liver and stomach S9 fractions. epa.gov The primary transformation pathway observed was the cleavage of the ester bond, leading to the formation of 8:2 fluorotelomer alcohol (8:2 FTOH). epa.gov This initial biotransformation step is crucial as it represents the beginning of a degradation cascade that can ultimately lead to the formation of more persistent perfluoroalkyl carboxylic acids (PFCAs). itrcweb.orgnccoast.org

The rate of this biotransformation can vary significantly depending on the biological system. In the study with rainbow trout, the intrinsic clearance rates for 8:2 FTAc were found to be 1.7 and 0.40 ml/min/mg protein in the liver and stomach, respectively, indicating that the liver has a greater capacity for this initial degradation step. epa.gov However, it's important to note that even with this metabolic activity, complete mineralization is not readily achieved, and the resulting transformation products can be more persistent than the parent compound.

Chemical Stability in Varied Environmental Conditions

The chemical stability of this compound is a key factor contributing to its persistence in the environment. Like other PFAS, the strength of the carbon-fluorine bonds imparts a high degree of resistance to chemical and thermal degradation. acs.orgnih.gov

Under various environmental conditions, this compound is expected to be relatively stable. However, certain conditions can promote its transformation. For example, the ester linkage in the molecule is susceptible to hydrolysis, particularly under alkaline or acidic conditions. rsc.orgmdpi.com The rate of hydrolysis is influenced by pH, with faster degradation observed in basic solutions compared to acidic or neutral conditions. rsc.orgmdpi.com

The thermal stability of similar fluorinated polymers has been studied, showing that significant weight loss for poly[2-(perfluorooctyl)ethyl acrylate] (PFAC8) begins at 205°C under a nitrogen atmosphere and 160°C in air. acs.org This indicates a high resistance to thermal degradation at typical environmental temperatures.

Degradation Mechanisms and Transformation Products

Hydrolytic Degradation in Aqueous Environments

The primary abiotic degradation pathway for this compound in aqueous environments is hydrolysis. biosynth.com This process involves the cleavage of the ester bond, which is the most reactive part of the molecule. rsc.org The hydrolysis of the ester linkage results in the formation of 2-perfluorooctylethanol (8:2 FTOH) and acetic acid. epa.govcdc.gov

The rate of hydrolytic degradation is highly dependent on the pH of the surrounding water. rsc.orgmdpi.com Studies on similar ester-containing compounds have shown that degradation is significantly accelerated in basic (alkaline) solutions. rsc.org In acidic conditions, hydrolysis also occurs but generally at a slower rate. mdpi.com At neutral pH, the hydrolysis of fluorotelomer-derived precursors can have a half-life of over 50 years, highlighting their persistence in typical environmental waters. nccoast.org

The process of hydrolysis can be described in the following steps:

Water molecule attack: A water molecule attacks the carbonyl carbon of the ester group.

Tetrahedral intermediate formation: A temporary tetrahedral intermediate is formed.

Bond cleavage: The bond between the carbonyl carbon and the oxygen of the alcohol group breaks, releasing the alcohol (2-perfluorooctylethanol).

Formation of carboxylic acid: The remaining part of the molecule becomes a carboxylic acid (acetic acid).

Photochemical Transformation Pathways

Photochemical transformation, or photolysis, is another potential degradation pathway for this compound, particularly in the upper layers of aquatic environments and in the atmosphere where it can be exposed to sunlight. schweizerbart.defrontiersin.org The energy from ultraviolet (UV) radiation can induce chemical reactions that break down the molecule. rsc.orgnih.gov

For fluorotelomer-based compounds, photochemical reactions can contribute to their degradation. nccoast.org For instance, the degradation of 8:2 FTOH, a primary hydrolysis product of this compound, can occur in the atmosphere through reactions with hydroxyl radicals. nccoast.org While direct photolysis of the acetate ester itself may occur, the more significant photochemical pathway often involves its transformation products.

The presence of other substances in the environment, such as dissolved organic matter (DOM), can influence photochemical transformation. nih.gov DOM can act as a photosensitizer, absorbing light and producing reactive species that can then degrade the PFAS compound. nih.gov Photochemical aging can lead to the formation of more oxidized organic compounds. copernicus.org

Formation of Shorter-Chain Perfluoroalkyl Acids (PFAAs) as Metabolites

A significant concern with the degradation of this compound and other fluorotelomer-based compounds is the formation of highly persistent perfluoroalkyl acids (PFAAs) as terminal degradation products. itrcweb.orgnccoast.org The initial hydrolysis to 8:2 FTOH is the first step in a multi-step transformation process that can ultimately yield various PFCAs.

Following the formation of 8:2 FTOH, further biotic and abiotic oxidation processes occur. This cascade can involve several intermediate products, but ultimately leads to the shortening of the fluorinated alkyl chain and the formation of a carboxylate group, resulting in the formation of PFAAs. One of the major PFAAs formed from the degradation of 8:2 FTOH is perfluorooctanoic acid (PFOA). nccoast.org Other, shorter-chain PFCAs can also be formed.

The transformation of precursor compounds like this compound is a significant source of PFAA contamination in the environment. itrcweb.org These PFAAs are extremely persistent, mobile in water, and have been detected globally in various environmental compartments and biota. itrcweb.orgnovamechanics.com

Interactive Data Table: Degradation Products of this compound

| Precursor Compound | Degradation Pathway | Intermediate Product(s) | Final Product(s) |

| This compound | Hydrolysis | 2-Perfluorooctylethanol (8:2 FTOH), Acetic Acid | Perfluoroalkyl acids (PFAAs) |

| This compound | Biotransformation | 2-Perfluorooctylethanol (8:2 FTOH) | Perfluoroalkyl acids (PFAAs) |

| This compound | Photochemical Transformation | Oxidized intermediates | Perfluoroalkyl acids (PFAAs) |

Bioaccumulation Potential in Environmental Systems

The potential for a chemical to accumulate in living organisms is a critical factor in assessing its environmental risk. For this compound, this potential is largely dictated by its biotransformation within organisms.

Studies on analogous compounds reveal that while the parent compound may not persist, its degradation products can accumulate significantly in various tissues. Research on the dietary exposure of rainbow trout to 8:2 FTAc, a compound structurally similar to this compound, demonstrated that the parent compound was detected at very low levels in internal tissues and feces. This suggests rapid biotransformation either in the gut or the liver. nih.gov

The primary biotransformation pathway involves the cleavage of the ester bond, leading to the formation of 8:2 fluorotelomer alcohol (8:2 FTOH) and a corresponding carboxylic acid. The 8:2 FTOH is then further oxidized to form a series of persistent metabolites, including perfluorooctanoic acid (PFOA) and perfluorononanoic acid (PFNA). nih.govoup.com These resulting perfluorinated carboxylic acids (PFCAs) are known to be much more biologically persistent than the original compound. nih.gov

In vitro studies using S9 fractions from rainbow trout liver and stomach have confirmed the rapid metabolism of 8:2 FTAc. The intrinsic clearance rates indicate that esterase activity is significant in both the liver and the stomach, highlighting the potential for substantial metabolism before the compound is even absorbed into the internal tissues. oup.comepa.gov This rapid breakdown limits the bioaccumulation of this compound itself, but leads to the accumulation of its persistent degradation products. oup.com For instance, in the rainbow trout study, the 8:2 saturated fluorotelomer carboxylate (8:2 FTCA) reached high steady-state concentrations in tissues. nih.gov

Table 1: Bioaccumulation of 8:2 Fluorotelomer Acrylate (8:2 FTAc) Metabolites in Rainbow Trout Tissues

| Metabolite | Peak Concentration (ng/g wet weight) in Liver | Peak Concentration (ng/g wet weight) in Kidney |

| 8:2 FTCA | ~1,400 | ~1,200 |

| 8:2 FTUCA | ~150 | ~100 |

| 7:3 FTCA | ~200 | ~150 |

| PFOA | Increasing throughout study | Increasing throughout study |

| PFNA | Low ng/g levels | Low ng/g levels |

Source: Data synthesized from research on 8:2 FTAc in rainbow trout. nih.gov

Trophic transfer refers to the movement of contaminants through a food web. For substances that bioaccumulate, their concentrations can increase at higher trophic levels, a process known as biomagnification. The trophic transfer potential of this compound is intrinsically linked to the bioaccumulation of its persistent metabolites.

While the parent compound is unlikely to biomagnify due to its rapid metabolism, its degradation products, particularly the long-chain PFCAs, have been shown to biomagnify in aquatic and terrestrial food webs. nih.govfosan.org Studies have demonstrated that Trophic Magnification Factors (TMFs) for long-chain PFCAs are often greater than 1, indicating their potential to concentrate as they move up the food chain. fosan.org

The biotransformation of this compound into persistent PFCAs means that organisms at lower trophic levels can serve as a source of these more bioaccumulative compounds for their predators. For example, invertebrates and small fish that metabolize this compound will accumulate PFCAs in their tissues, which are then transferred to larger fish, birds, and marine mammals that consume them. nih.gov

Table 2: Trophic Magnification Factors (TMFs) of Selected PFAS in a Terrestrial Food Web

| Compound | TMF | Indication |

| PFOS | >1 | Biomagnification |

| PFDA | >1 | Biomagnification |

| PFNA | >1 | Biomagnification |

| PFOA | <1 | Biodilution |

Source: General findings from terrestrial food web studies. nih.gov Note: Specific TMF for this compound is not available.

Environmental Transport Mechanisms

The movement of this compound and its transformation products through the environment is a complex process involving partitioning between different media and long-range transport.

The mobility of this compound and its metabolites in soil and water is influenced by their chemical properties. As a neutral substance, the parent compound's mobility will be governed by its partitioning behavior between water, soil organic carbon, and air. However, its rapid degradation to more persistent and mobile compounds is a key factor. service.gov.uk

The primary degradation products, PFCAs, are highly soluble in water and generally exhibit low sorption to soil and sediment, particularly the shorter-chain PFCAs. service.gov.ukeuropa.eu This high mobility in aqueous environments facilitates their transport in surface water and groundwater, leading to widespread contamination of aquatic ecosystems. europa.eu The mobility of PFAS in soil is also influenced by factors such as soil organic carbon content and pH. itrcweb.org

The potential for long-range environmental transport is a significant concern for many PFAS. For fluorotelomer-based substances like this compound, the primary pathway for long-range transport is through the atmosphere. publications.gc.ca Volatile precursor compounds, such as fluorotelomer alcohols (FTOHs), can be released into the atmosphere and transported over vast distances. mst.dkrsc.org

During atmospheric transport, these volatile precursors undergo oxidation, leading to the formation of non-volatile PFCAs. mst.dk These PFCAs are then deposited in remote environments, such as the Arctic, through wet and dry deposition. publications.gc.ca This indirect transport mechanism is a major contributor to the global distribution of PFCAs. mst.dk In addition to atmospheric transport of precursors, direct transport of the more water-soluble PFCAs in ocean currents also plays a role in their global dissemination. researchgate.net

Ecotoxicological Research Perspectives on 2 Perfluorooctylethyl Acetate

Ecotoxicity Assessment Methodologies

The ecotoxicological assessment of chemical compounds like 2-perfluorooctylethyl acetate (B1210297) relies on a suite of methodologies designed to evaluate their potential adverse effects on ecosystems. These methods range from controlled laboratory experiments using single species to more complex studies that attempt to mimic natural environmental conditions.

In Vitro Ecotoxicological Assays (excluding mammalian cell models related to human health)

In vitro ecotoxicological assays, which are conducted on isolated cells or tissues in a controlled environment, offer a valuable tool for rapidly screening the toxicity of a large number of chemicals and for investigating specific mechanisms of action. For PFAS, these assays can provide insights into cellular-level impacts without the use of whole organisms.

Research on the in vitro metabolism of 8:2 fluorotelomer alcohol (8:2 FTOH) in hepatocytes from rats, mice, trout, and humans has shown that it is metabolized to various products, including perfluorooctanoic acid (PFOA). nih.gov Such studies are crucial for understanding the potential for bioactivation and the formation of more toxic degradation products.

Ecotoxicity Testing on Environmental Indicator Species (e.g., aquatic organisms, terrestrial invertebrates)

Ecotoxicity testing on environmental indicator species is a cornerstone of environmental risk assessment. These tests expose organisms representative of different trophic levels and environmental compartments to a chemical to determine its potential for harm.

Aquatic Organisms:

Studies on fluorotelomer acids, which are degradation products of fluorotelomer alcohols and potentially 2-perfluorooctylethyl acetate, have demonstrated toxicity to a range of aquatic organisms. Research on saturated (FTCA) and unsaturated (FTUCA) fluorotelomer carboxylic acids with varying chain lengths (4:2, 6:2, 8:2, and 10:2) has shown that toxicity generally increases with the length of the perfluorinated carbon chain. vliz.beacs.org

For example, acute toxicity tests revealed that the 10:2 FTCA was highly toxic to the water flea (Daphnia magna), with a 48-hour median effective concentration (EC50) for immobility of 0.025 mg/L. acs.org In contrast, the 6:2 FTCA was significantly less toxic to the midge Chironomus tentans, with a 10-day EC50 for growth of 63 mg/L. acs.org The green alga Lemna gibba also showed sensitivity to these compounds. vliz.beacs.org

Studies on other PFAS, such as PFOA and perfluorohexanoic acid (PFHxA), have also been conducted on Daphnia magna, showing that acute toxicity tends to decrease with shorter carbon chain lengths. nih.gov Chronic toxicity tests with PFHxA on Daphnia magna indicated that effects on mortality, reproduction, and population growth rate occurred at similar concentrations. nih.gov

Terrestrial Invertebrates:

Data on the ecotoxicity of this compound or closely related fluorotelomer acetates on terrestrial invertebrates is scarce. However, the environmental fate of these compounds suggests that soil could be a relevant exposure medium. The degradation of 8:2 FTOH in soil has been shown to produce PFOA, with a calculated half-life of 28 days. mst.dk This indicates that terrestrial organisms could be exposed to both the parent compound and its more persistent degradation products.

Predicted No-Effect Concentration (PNEC) Derivation for Environmental Compartments

The Predicted No-Effect Concentration (PNEC) is a critical value in environmental risk assessment, representing the concentration of a substance below which adverse effects in an ecosystem are unlikely to occur. adeq.state.ar.us The derivation of a PNEC typically involves applying an assessment factor (AF) to the lowest available ecotoxicity value (e.g., LC50, EC50, or NOEC) from laboratory studies. adeq.state.ar.us The magnitude of the AF depends on the quantity and quality of the available data.

Specific PNEC values for this compound have not been established. However, the process for deriving them would follow established guidelines. For instance, the European Union's Technical Guidance Document for risk assessment outlines methodologies for calculating PNECs for various environmental compartments, including water and sediment. mdpi.com

For other PFAS, such as 6:2 fluorotelomer sulfonic acid (6:2 FTSA), PNECs have been derived using data from acute and chronic aquatic toxicity studies. adeq.state.ar.us The risk quotient (RQ), which is the ratio of the measured or predicted environmental concentration (MEC/PEC) to the PNEC, is then used to characterize the environmental risk. mdpi.com

Comparative Ecotoxicological Profiling with Related PFAS Compounds

Comparing the ecotoxicological profile of this compound with that of other well-studied PFAS is essential for understanding its potential environmental impact in the absence of direct data.

As a precursor to PFOA, the toxicity of this compound is likely linked to its degradation into this and other perfluorinated carboxylic acids. mst.dkconcawe.eu Studies have consistently shown that the toxicity of PFCAs and their precursors, like fluorotelomer acids, increases with the length of the fluorinated carbon chain. vliz.beacs.orgnih.gov Therefore, it can be inferred that 8:2 fluorotelomer compounds, including this compound, would exhibit higher toxicity than their shorter-chain counterparts.

Research on fluorotelomer acids has provided evidence that these precursor compounds can be significantly more toxic than the terminal PFCAs themselves. acs.org For example, the toxicity thresholds for some fluorotelomer acids were found to be up to 10,000 times lower than those reported for PFCAs. acs.org This highlights the importance of assessing the toxicity of the parent compound and its intermediate degradation products, not just the final persistent end-products.

Advanced Analytical Methodologies for 2 Perfluorooctylethyl Acetate

Extraction and Sample Preparation Techniques for Complex Environmental Matrices

The accurate quantification of 2-Perfluorooctylethyl acetate (B1210297) in environmental samples like water, soil, and sediment is challenging due to its presence at trace levels and the complexity of the sample matrices. organomation.compfasolutions.org Effective sample preparation is a critical step to isolate and concentrate the analyte while minimizing interferences. organomation.com

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely employed technique for the extraction and pre-concentration of PFAS, including neutral precursors, from various environmental samples. mdpi.comchromatographyonline.com The choice of sorbent material is critical for achieving high recovery rates. mdpi.com For a broad range of PFAS, including both ionic and neutral species, polymeric sorbents are often preferred.

Weak anion exchange (WAX) and hydrophilic-lipophilic balanced (HLB) cartridges are among the most effective for PFAS analysis. mdpi.comsepscience.com The WAX sorbents are particularly useful for retaining acidic PFAS through anion exchange, while also retaining neutral and less polar compounds via reversed-phase mechanisms. chromatographyonline.com HLB sorbents offer good retention for a wide polarity range of compounds. mdpi.com The general SPE procedure involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the target analytes with an appropriate solvent, often methanol (B129727) or a basic methanol solution. nelac-institute.org

Table 1: Common SPE Sorbents for PFAS Precursor Analysis

| Sorbent Type | Trade Name Example | Primary Retention Mechanism | Applicable Matrices | Typical Elution Solvent |

|---|---|---|---|---|

| Weak Anion Exchange (WAX) | Oasis® WAX | Anion Exchange, Reversed-Phase | Water, Wastewater, Soil, Sludge | Basic Methanol (e.g., with NH₄OH) |

| Hydrophilic-Lipophilic Balanced (HLB) | Oasis® HLB | Reversed-Phase | Water, Air, Sediment | Methanol, n-pentane |

Other Advanced Extraction Methods

Beyond traditional SPE, other advanced techniques have been developed to handle complex matrices and improve efficiency.

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte from an aqueous sample into an immiscible organic solvent. organomation.com It is a fundamental method that can be effective for separating neutral PFAS like 2-Perfluorooctylethyl acetate from water samples. organomation.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis, the QuEChERS method has been adapted for extracting a wide range of contaminants, including PFAS, from solid and semi-solid samples. chromatographyonline.commdpi.com The procedure typically involves an initial extraction with an organic solvent (like acetonitrile) followed by a "salting-out" step to induce phase separation, and a subsequent clean-up step using dispersive SPE (dSPE) with various sorbents to remove matrix interferences. mdpi.com

Headspace Solid-Phase Microextraction (HS-SPME): For volatile and semi-volatile compounds, HS-SPME is a solvent-free extraction method. shimadzu.com The analytes are partitioned from the sample matrix into the headspace and then adsorbed onto a coated fiber. The fiber is subsequently transferred to the injection port of a gas chromatograph for thermal desorption and analysis. shimadzu.com This technique is particularly suitable for analyzing volatile precursors in water samples. shimadzu.com

Chromatographic Separation and Detection Technologies

Following extraction, chromatographic techniques are essential for separating this compound from other co-extracted compounds before detection by mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and robust technique for the analysis of a wide array of PFAS, including neutral precursors. mdpi.com

For the separation of neutral compounds like this compound, reversed-phase chromatography is typically employed. windows.net C18 columns are widely used, offering good separation for many PFAS. windows.net The mobile phase usually consists of a mixture of methanol or acetonitrile (B52724) and water, often with additives like ammonium (B1175870) acetate to improve ionization efficiency.

Detection is achieved using a tandem mass spectrometer, most commonly a triple quadrupole (QqQ), operated in Multiple Reaction Monitoring (MRM) mode. chromatographyonline.com This provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the target analyte. ijpras.com

Table 2: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Setting |

|---|---|

| LC Column | C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| MS System | Triple Quadrupole (QqQ) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Due to its likely volatile or semi-volatile nature, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable alternative for the analysis of this compound. nih.gov GC-MS is particularly effective for neutral, non-ionizable PFAS precursors that are challenging to analyze by LC-MS. nih.govchromatographyonline.com

Separation is typically performed on a low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase. nih.gov Electron ionization (EI) is a common ionization technique that provides reproducible fragmentation patterns for compound identification. nih.gov For enhanced sensitivity and selectivity, chemical ionization (CI) or tandem mass spectrometry (GC-MS/MS) can be used. mdpi.cominnovatechlabs.com Selected Ion Monitoring (SIM) mode in single quadrupole GC-MS or MRM mode in GC-MS/MS can be utilized for trace-level quantification. mdpi.cominnovatechlabs.com

Table 3: Typical GC-MS Parameters for Volatile PFAS Analysis

| Parameter | Setting |

|---|---|

| GC Column | DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Optimized for analyte separation (e.g., 40°C hold, ramp to 300°C) |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) |

| MS System | Single Quadrupole or Triple Quadrupole |

High-Resolution Mass Spectrometry for Metabolite and Degradation Product Identification

HRMS provides highly accurate mass measurements (typically <5 ppm error), which allows for the determination of the elemental composition of unknown compounds. semanticscholar.org By comparing the accurate mass of a detected species to that of the parent compound (this compound), potential biotransformation pathways can be elucidated. nih.gov Studies on similar fluorotelomer-based compounds, such as fluorotelomer alcohols (FTOHs) and fluorotelomer acrylates, have shown that they can degrade to form a series of intermediate products and ultimately persistent PFCAs like perfluorooctanoic acid (PFOA). nih.govnih.govmdpi.com

Table 4: Potential Degradation Products of this compound

| Compound Name | Abbreviation | Chemical Formula | Potential Formation Pathway |

|---|---|---|---|

| 8:2 Fluorotelomer alcohol | 8:2 FTOH | C₁₀H₅F₁₇O | Hydrolysis of the acetate ester |

| 8:2 Fluorotelomer carboxylic acid | 8:2 FTCA | C₁₀H₃F₁₇O₂ | Oxidation of 8:2 FTOH |

| 8:2 Fluorotelomer unsaturated carboxylic acid | 8:2 FTUCA | C₁₀HF₁₇O₂ | Dehydration of an intermediate |

| Perfluorooctanoic acid | PFOA | C₈HF₁₅O₂ | Terminal degradation product |

Quality Assurance and Quality Control in Environmental Analysis

Quality assurance (QA) and quality control (QC) are fundamental components of the environmental analysis of this compound and other PFAS. These processes ensure that analytical results are reliable, reproducible, and legally defensible. Key aspects involve addressing interferences from the sample matrix and validating the entire analytical method to define its performance and limitations.

The analysis of trace-level compounds like this compound is often performed using techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). While highly sensitive and selective, these methods are susceptible to "matrix effects." nih.gov Matrix effects occur when co-extracting compounds from a sample (e.g., humic acids, fulvic acids, organic matter, or other surfactants in water or soil) interfere with the ionization of the target analyte in the mass spectrometer's source. nih.govnih.gov This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification. nih.govnih.gov The complexity and variability of environmental samples mean that matrix effects can differ significantly between samples, making consistent and accurate measurement difficult. eurl-pesticides.eu

To compensate for these variations, stable isotope-labeled internal standards (SIL-IS) are widely employed in quantitative bioanalytical and environmental methods. nih.govnih.gov An ideal SIL-IS is a version of the target analyte (in this case, this compound) where one or more atoms have been replaced with a heavier isotope, such as Carbon-13 (¹³C) or Deuterium (²H). For example, in the analysis of other PFAS, isotopically labelled versions of the target compounds are added to samples at a known concentration before any preparation or extraction steps. nih.gov

Because the SIL-IS is chemically and physically almost identical to the native analyte, it experiences the same effects during sample preparation, extraction, and analysis—including any signal suppression or enhancement due to matrix effects. nih.govresearchgate.net By measuring the ratio of the response of the native analyte to the response of the known concentration of the SIL-IS, analysts can accurately quantify the concentration of the target compound, effectively canceling out the variability introduced by the matrix. nih.gov This isotope dilution technique is considered the gold standard for the accurate quantification of organic micropollutants in complex environmental matrices.

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. epa.gov It involves a series of experiments to evaluate various performance characteristics, ensuring the data produced is accurate and precise. pfigueiredo.org For a method analyzing this compound, validation would assess parameters such as selectivity, linearity, accuracy, precision, and recovery. epa.govmdpi.com

Selectivity: The ability of the method to distinguish and quantify the analyte from other components in the sample. nih.gov

Linearity: The range over which the instrument's response is directly proportional to the analyte concentration.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing certified reference materials or spiked samples.

Precision: The degree of agreement among a series of individual measurements, typically expressed as relative standard deviation (RSD). kuleuven.be

Recovery: The efficiency of the extraction process, determined by comparing the amount of analyte measured in a spiked sample to the amount originally added. Acceptable recovery values are often in the 70-120% range. nih.gov

A critical part of method validation is determining the method's sensitivity through its detection and quantification limits. epa.gov

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from the absence of that analyte (a blank) but not necessarily quantified with acceptable precision. It is often calculated as three times the signal-to-noise ratio.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be measured with an acceptable level of precision and accuracy. pfigueiredo.org The LOQ is crucial for regulatory monitoring and risk assessment.

The table below shows examples of LOQs achieved for various PFAS in environmental water samples using advanced analytical techniques like UHPLC-MS/MS, illustrating the sensitivity of modern methods.

| Compound | Method | Matrix | Limit of Quantification (LOQ) |

| Perfluorobutanoic acid (PFBA) | UPLC-MS/MS | Waste Leachate | 22-30% RSD at 40-100 ng/L |

| Various PFAS | UHPLC-MS/MS | River Water | 0.04–0.12 ng/L |

| Perfluorocarboxylic acids (PFCAs) | LC-MS/MS | Solid Samples | 1 ppb (ng/g) |

| Various PFAS | HPLC-DAD | River Water | 1.0–2.2 ng/L |

This table is generated based on data from multiple sources for illustrative purposes. nih.govuliege.bebohrium.com

Functionalized Materials in Chemical Sensing

While chromatography-mass spectrometry is the benchmark for PFAS analysis, there is growing interest in developing rapid, portable, and cost-effective sensors for on-site screening and monitoring. acs.orgpnnl.gov This research focuses on creating functionalized materials that can selectively bind to PFAS molecules and generate a measurable signal. pnnl.gov These materials are engineered with specific chemical and physical properties, such as high surface area, tuned porosity, and tailored surface functionalities, to enhance their affinity for target analytes like this compound. pnnl.govnih.gov

Promising classes of materials include:

Metal-Organic Frameworks (MOFs): Crystalline porous materials made of metal ions and organic ligands that can be designed to have strong affinity interactions with PFAS. nih.gov

Covalent-Organic Frameworks (COFs): Similar to MOFs but constructed entirely from light elements, forming strong covalent bonds.

Molecularly Imprinted Polymers (MIPs): Polymers synthesized in the presence of a template molecule (the analyte), creating specific recognition sites that can re-bind the analyte with high selectivity. nih.govnih.gov

These materials can be integrated into various sensor platforms. For instance, a photoelectrochemical (PEC) platform represents a highly sensitive detection strategy. nih.gov In a PEC sensor, a functionalized material that captures the target analyte is coated onto a photoactive electrode. When the electrode is illuminated, it generates an electrical current. The binding of the analyte (e.g., this compound) to the functionalized material alters this photocurrent, and the change in current can be correlated to the analyte's concentration. researchgate.net Researchers have developed PEC sensors using materials like molecularly imprinted polymers on nano-architectured composites for the highly sensitive detection of other PFAS, demonstrating the potential of this approach for environmental monitoring. nih.govnih.gov

Environmental Remediation and Treatment Technologies for 2 Perfluorooctylethyl Acetate Contamination

Ex Situ Treatment Strategies for Contaminated Media

Ex situ treatments involve the excavation or pumping of contaminated media, such as soil or groundwater, for treatment at the surface or an off-site facility. itrcweb.org This approach allows for greater control over treatment conditions but can be more costly and disruptive than in situ methods.

Adsorption and Filtration Techniques (e.g., Granular Activated Carbon, Ion Exchange Resins)

Adsorption technologies are the most established and widely used methods for removing PFAS from water. researchgate.net These techniques physically bind PFAS molecules to a sorbent material, effectively sequestering them from the liquid phase. itrcweb.org

Granular Activated Carbon (GAC): GAC is a highly porous material with a vast surface area, making it an effective adsorbent for a wide range of organic contaminants, including PFAS. epa.gov Water is passed through beds of GAC, where PFAS molecules are captured. epa.gov The effectiveness of GAC depends on several factors, including the type of carbon, water chemistry, and the specific PFAS present. epa.gov GAC is generally more effective at removing long-chain PFAS compared to short-chain ones. psu.edu Once saturated, the spent GAC must be either landfilled or thermally reactivated at high temperatures to destroy the captured PFAS and allow for its reuse. rsc.org Full-scale GAC systems have demonstrated the ability to reduce PFOA and Perfluorooctanesulfonic acid (PFOS) concentrations by over 95%. psu.edu

Ion Exchange (IX) Resins: IX resins are synthetic polymers that use an ion-exchange mechanism, as well as adsorption, to capture PFAS. sci-hub.se Anion exchange resins have shown high efficiency in removing PFAS, often outperforming GAC, particularly for short-chain PFAS and in the presence of other organic co-contaminants. researchgate.netnih.gov Some resins are designed for single use, after which they are typically incinerated, while others can be regenerated using a brine or solvent solution, creating a concentrated PFAS waste stream that requires separate destruction. researchgate.netenviro.wiki Polystyrene-based resins generally show higher removal efficiency for a broad range of PFAS than polyacrylic-based resins. researchgate.net

Table 1: Comparison of Adsorption Media for PFAS Removal

| Technology | Mechanism | Advantages | Disadvantages | Typical Removal Efficiency |

|---|---|---|---|---|

| Granular Activated Carbon (GAC) | Adsorption | Well-established, effective for long-chain PFAS, can be reactivated. epa.govrsc.org | Less effective for short-chain PFAS, competitive adsorption with other organics, requires periodic replacement/reactivation. psu.edunih.gov | >95% for PFOA/PFOS. psu.edu |

| Ion Exchange (IX) Resins | Ion Exchange & Adsorption | Higher capacity and faster kinetics than GAC, effective for short-chain PFAS. nih.govnxedge.io | Higher initial cost, regeneration produces a concentrated waste stream. researchgate.net | Can achieve >90% removal for a wide range of PFAS. researchgate.net |

Thermal Treatment Methods (e.g., Incineration, Thermal Desorption)

Thermal treatment methods are destructive technologies that use high temperatures to break the stable carbon-fluorine bonds in PFAS molecules. epa.goveaest.com These are primarily used for highly contaminated soils, sludges, and spent adsorbent materials. eaest.com

Incineration: This process uses high temperatures (typically 980°C to 1200°C) in an oxygen-rich environment to mineralize PFAS into less harmful products like carbon dioxide, water, and hydrogen fluoride. itrcweb.orgnih.gov Incineration is one of the few technologies capable of destroying PFAS, but concerns remain about the potential for incomplete combustion, which could lead to the release of smaller, volatile fluorinated compounds. nih.gov

Thermal Desorption: This method heats contaminated soil or other solid media to volatilize PFAS and other contaminants without burning them. epa.gov The off-gases are then collected and treated, often through incineration. Studies have shown that thermal desorption at 650°C can be effective, while thermal oxidation at 1,000°C can achieve complete PFAS destruction. eaest.com Other thermal techniques under investigation include pyrolysis, gasification, and smoldering, which involve heating in oxygen-free or oxygen-starved environments. rsc.orgepa.goveaest.com

Table 2: Overview of Thermal Treatment Technologies for PFAS

| Method | Description | Typical Temperature | Key Considerations |

|---|---|---|---|

| Incineration | Destruction via high heat in the presence of oxygen. nih.gov | >1000°C | Potential for incomplete combustion and harmful air emissions. nih.gov |

| Thermal Desorption | Heating to volatilize PFAS from solids for subsequent capture and treatment. epa.gov | ~400°C - 650°C | Requires a secondary treatment step for the off-gas. eaest.com |

| Pyrolysis | Decomposition at elevated temperatures in an oxygen-free environment. epa.gov | Varies | May produce beneficial byproducts like biochar but can also generate volatile PFAS. rsc.org |

| Gasification | Heating with a limited amount of oxygen. epa.gov | Varies | Can convert waste to syngas but may release volatile PFAS. rsc.org |

Advanced Oxidation Processes (AOPs)

AOPs are a class of water treatment technologies that rely on the generation of highly reactive radicals to degrade contaminants. redalyc.org While traditional AOPs that produce hydroxyl radicals are largely ineffective against PFAS, other methods show more promise. researchgate.net

Promising AOPs for PFAS degradation include electrochemical oxidation, sonolysis (using ultrasound), and plasma treatment. redalyc.orgresearchgate.net Processes that generate sulfate (B86663) radicals, typically through heat- or UV-activated persulfate, have also demonstrated effectiveness. mdpi.com A significant challenge with AOPs is that they can transform precursor compounds, such as 2-Perfluorooctylethyl acetate (B1210297), into more stable and well-known terminal PFAS like PFOA, which requires careful monitoring of transformation products. nih.gov Research has shown that photocatalysis using catalysts like Titanium dioxide or Gallium oxide can achieve high degradation rates under specific conditions. redalyc.orgmdpi.com

In Situ Remediation Approaches

In situ remediation involves treating contaminants directly within the subsurface, avoiding the need for excavation or pumping. itrcweb.org For PFAS, this approach currently focuses on immobilization rather than destruction.

Immobilization and Stabilization Techniques (e.g., Colloidal Activated Carbon)

Immobilization techniques aim to prevent the migration of PFAS in soil and groundwater, thereby reducing exposure risk and preventing the further spread of contamination plumes. libertyindustrial.com

Colloidal Activated Carbon (CAC): This is an emerging in situ technology that uses micron-scale activated carbon particles suspended in a liquid solution. newmoa.org The suspension is injected under low pressure into the contaminated aquifer, where the carbon particles coat the soil or sediment. researchgate.net This process creates a permeable reactive barrier (PRB) that adsorbs PFAS contaminants as groundwater flows through it, effectively converting the subsurface into a large-scale purifying filter. newmoa.orgresearchgate.net

CAC has been shown to be effective for both long- and short-chain PFAS. researchgate.net Field studies have demonstrated sustained reductions in PFAS concentrations in groundwater following CAC injection. newmoa.org A pilot-scale study in Sweden, for example, showed an initial 76% reduction in total PFAS concentrations in groundwater after the application of a CAC barrier. researchgate.net The long-term performance of these barriers is a key area of ongoing research and depends heavily on site-specific hydrogeology and the mass of PFAS moving through the treatment zone. cmu.edu

Table 4: Results from a Swedish CAC Field Study

| Parameter | Initial Result | Long-Term Result (after 6+ months) | Reference |

|---|---|---|---|

| Total PFAS Reduction | 76% | 52% | researchgate.net |

| PFOA Reduction | Not specified | 69% | |

| PFOS Reduction | Not specified | 58% | |

| PFBS Reduction | Not specified | 51% |

Bioremediation Potential and Microbial Degradation Enhancement

The bioremediation of 2-perfluorooctylethyl acetate is an area of growing interest, although research specifically on this compound is limited. The primary focus of microbial degradation studies has been on the broader category of polyfluoroalkyl substances (PFAS), particularly the fluorotelomer-based compounds to which this compound belongs. The consensus in the scientific community is that the perfluorinated alkyl chain is highly resistant to microbial degradation due to the strength of the carbon-fluorine bond. Consequently, bioremediation efforts focus on the transformation of the non-fluorinated portions of the molecule.

The microbial degradation of this compound is expected to proceed via the hydrolysis of the acetate ester bond by esterase enzymes, a common enzymatic reaction in various microorganisms. This initial step would release the corresponding 8:2 fluorotelomer alcohol (8:2 FTOH) and acetic acid. The 8:2 FTOH is then susceptible to further microbial oxidation.

Subsequent biotransformation of the 8:2 FTOH intermediate is believed to follow a pathway similar to that observed for other fluorotelomer alcohols. This process involves a series of oxidation steps that ultimately lead to the formation of perfluorooctanoic acid (PFOA), a more persistent and well-studied perfluorinated compound. The intermediates in this pathway can include unsaturated fluorotelomer acids and polyfluorinated carboxylic acids.

Enhancement of microbial degradation could potentially be achieved through several strategies. Bioaugmentation, the introduction of specific microbial strains with known capabilities to degrade similar compounds, could be one approach. Another is biostimulation, which involves modifying the environmental conditions (e.g., addition of nutrients, electron acceptors) to promote the growth and activity of indigenous microorganisms capable of these transformations. However, the accumulation of persistent PFOA as a final product remains a significant challenge for the complete bioremediation of this compound.

| Intermediate Compound | Potential Biotransformation Pathway |

| 8:2 Fluorotelomer Alcohol (8:2 FTOH) | Formed from the initial hydrolysis of this compound. |

| Perfluorooctanoic Acid (PFOA) | End product of the aerobic biotransformation of 8:2 FTOH. |

| Unsaturated Fluorotelomer Acids | Transient intermediates in the oxidation of 8:2 FTOH. |

Research Gaps and Emerging Remediation Technologies

A significant research gap exists in the understanding of the microbial degradation of this compound itself. The majority of the available data is extrapolated from studies on other fluorotelomer compounds. There is a pressing need for studies that isolate and characterize microbial consortia or pure strains capable of transforming this specific compound and to elucidate the precise metabolic pathways and enzymatic mechanisms involved. Furthermore, the fate of the resulting degradation products in various environmental matrices requires more in-depth investigation.

Emerging remediation technologies for PFAS, which could be applicable to this compound, are primarily focused on destructive methods rather than transformation. These technologies aim to break the resilient carbon-fluorine bond. Some of the promising emerging technologies include:

Electrochemical Oxidation: This method utilizes an electric current to generate highly reactive radicals that can break down PFAS molecules.

Sonochemical Degradation: High-frequency ultrasound is used to create cavitation bubbles, which collapse and generate localized high temperatures and pressures, leading to the degradation of PFAS.

Plasma Treatment: Non-thermal plasma is used to generate reactive species that can destroy PFAS compounds.

Photocatalysis: This technology uses a catalyst and light to generate reactive oxygen species that can degrade PFAS.

While these technologies show promise for the complete destruction of this compound and other PFAS, their large-scale application is still under development and faces challenges related to cost, efficiency, and the potential formation of unwanted byproducts. Continued research is crucial to optimize these technologies and assess their feasibility for in-situ and ex-situ remediation of contaminated sites.

| Technology | Principle of Operation |

| Electrochemical Oxidation | Generation of reactive radicals via electric current to break down PFAS. |

| Sonochemical Degradation | Use of high-frequency ultrasound to create conditions for PFAS degradation. |

| Plasma Treatment | Generation of reactive species in non-thermal plasma to destroy PFAS. |

| Photocatalysis | Use of a catalyst and light to generate reactive oxygen species for PFAS degradation. |

Polymeric and Material Science Applications of 2 Perfluorooctylethyl Acetate

Development of Advanced Functional Coatings

The unique chemical structure of 2-Perfluorooctylethyl acetate (B1210297), characterized by its highly fluorinated alkyl chain, makes it a valuable component in the development of advanced functional coatings. These coatings leverage the low surface energy imparted by the fluorine atoms to achieve remarkable repellent properties.

Hydrophobic and Superhydrophobic Surface Engineering

Coatings derived from polymers incorporating 2-perfluorooctylethyl acetate exhibit exceptional water-repellent properties. The principle behind this is the creation of a surface with very low surface energy, causing water droplets to bead up and roll off easily. This is a result of the fluorine atoms in the perfluorooctyl chains, which are extremely non-polar and have weak intermolecular interactions with water.

Superhydrophobic surfaces, which display even greater water repellency, are engineered by combining the low surface energy of fluorinated compounds with specific surface roughness at both micro and nano scales. This hierarchical structure traps a layer of air between the surface and the water droplet, further minimizing contact and leading to extremely high contact angles, often exceeding 150°. For instance, a coating created from a copolymer of 2-(perfluorooctyl)ethyl acrylate (B77674) and N-(3,4-dihydroxyphenethyl)acrylamide, when applied to a cotton fabric, rendered the fabric superhydrophobic. acs.org Similarly, fluorinated silica (B1680970) nanoparticles have been used to create superhydrophobic surfaces on various substrates, achieving water contact angles of over 150° with a contact angle hysteresis of less than 2°. mdpi.com

Oil and Water Repellency Characteristics

A significant advantage of coatings based on this compound is their ability to repel not only water but also oils and other organic liquids, a property known as oleophobicity. This dual repellency is a direct consequence of the very low surface free energy imparted by the perfluoroalkyl groups. acs.org Fluorocarbon polymers, in general, are unique in their ability to provide oil repellency. sarex.com

Research has demonstrated that films made from copolymers of 2-(perfluorooctyl)ethyl acrylate are both hydrophobic and oleophobic. acs.orgnih.gov The effectiveness of these coatings is often quantified by measuring the static contact angles of various liquids on the surface.

Interactive Table: Contact Angles of Various Liquids on a P(FAC8-co-DOPAm) Copolymer Film

| Liquid | Contact Angle (°) |

| Water | 172.5 |

| Diiodomethane | Not Specified |

| n-Hexadecane | 110.3 |

| n-Decane | Not Specified |

| n-Octane | Not Specified |

This table presents data for a specific copolymer coating and illustrates its high repellency to both water and an oil (n-Hexadecane). acs.org

Durability and Performance Under Environmental Conditions

For practical applications, the durability of functional coatings is paramount. Coatings incorporating this compound have shown promising resilience under various environmental stressors. For example, fluoropolymer paints are known for their resistance to UV degradation, which prevents chalking and helps in gloss retention. oecd.org

Furthermore, studies on copolymers of 2-(perfluorooctyl)ethyl acrylate have demonstrated a self-healing capability. When the surface of a copolymer film was slightly damaged by vacuum ultraviolet (VUV) irradiation, its hydrophobicity could be restored through a heating and annealing process. acs.orgnih.gov This suggests a reordering of the perfluoroalkyl groups at the surface, which is crucial for maintaining the repellent properties over time. In another study, a coating based on a liquid-like perfluoropolyether (PFPE) demonstrated excellent water and oil repellency that was maintained even after 10,000 cycles of abrasion. researchgate.net

Integration into Polymer Systems

The properties of this compound can be further tailored and enhanced by integrating it into various polymer systems. This is typically achieved through copolymerization, where it is combined with other monomers to create polymers with a specific balance of properties.

Copolymer Design for Enhanced Properties (e.g., Thermal Stability, Mechanical Strength)

The mechanical properties of such copolymers can also be tuned. In a study on copolymers of perfluoroalkyl ethyl methacrylate (B99206) and methyl methacrylate, it was found that the Young's modulus decreased linearly with an increasing content of the fluorinated monomer. researchgate.net This allows for the creation of materials with a range of mechanical strengths, from more rigid to more flexible, depending on the specific application requirements.

Interactive Table: Thermal and Mechanical Properties of Perfluoroalkyl Ethyl Methacrylate-Methyl Methacrylate Copolymers

| Zonyl-TM Content (wt%) | Young's Modulus (GPa) | Glass Transition Temperature (°C) |

| 0 | 1.57 | 102 |

| >0 | Decreased linearly to 1.08 | Decreased linearly to 77 |

This table illustrates the trend of decreasing Young's modulus and glass transition temperature with an increase in the fluorinated monomer content. researchgate.net

Surface Segregation and Molecular Aggregation in Polymer Films

In polymer films containing this compound, the perfluoroalkyl side chains have a strong tendency to migrate to the surface, a phenomenon known as surface segregation. This is driven by the low surface energy of the fluorinated chains, which seek to minimize the interfacial energy with air. This segregation is critical for achieving the desired repellent properties, as it creates a surface that is rich in fluorine.

The perfluoroalkyl groups can also self-organize into ordered structures, or molecular aggregates, at the surface. acs.orgnih.gov The degree of ordering of these groups can be influenced by factors such as thermal history. For example, thermal annealing of a copolymer film can lead to a higher ordering of the perfluoroalkyl groups, with the CF3 terminals preferentially exposed to the air. nih.gov This molecular-level organization plays a crucial role in the ultimate surface properties of the coating.

Permeable Films for Specialized Applications

Polymers derived from this compound are utilized in the fabrication of specialized permeable films. The presence of the perfluorooctyl group imparts a high degree of hydrophobicity to the polymer, leading to films with selective permeability, particularly to gases and water vapor. This characteristic is advantageous in applications requiring breathable yet water-repellent barriers.

Table 1: Comparative Water Vapor Transmission Rates (WVTR) of Various Polymer Films

| Polymer | Film Thickness (mil) | WVTR (g/m²/24 hr) |

| Biaxially Oriented Polypropylene (BOPP) | 1 | 3.9 - 6.2 |

| High-Density Polyethylene (HDPE) | 1 | 4.7 - 7.8 |

| Cast Polypropylene (CPP) | 1 | 9.3 - 11 |

| Biaxially-oriented PET | 1 | 16 - 20 |

| Low-Density Polyethylene (LDPE) | 1 | 16 - 23 |

Data presented for comparative purposes to illustrate the range of WVTR values for common polymers.

Role in Drug Delivery System Formulations (focus on material characteristics and drug dispersion mechanisms)

The unique physicochemical properties of fluorinated polymers, such as those synthesized from this compound, make them promising candidates for advanced drug delivery systems. The high chemical and thermal stability of the carbon-fluorine bond contributes to the creation of durable and inert matrices for encapsulating therapeutic agents. technolox.compnnl.gov Furthermore, the hydrophobic and lipophobic nature of the perfluorinated chains can be leveraged to control the release kinetics of drugs.

Material Characteristics for Drug Delivery:

Chemical Inertness: The stability of the C-F bond ensures that the polymer matrix does not degrade or react with the encapsulated drug, preserving its therapeutic efficacy. technolox.com

Hydrophobicity: The highly fluorinated side chains create a hydrophobic matrix, which can be advantageous for the controlled release of both hydrophobic and hydrophilic drugs. technolox.compnnl.gov For hydrophobic drugs, the matrix can provide a compatible environment, while for hydrophilic drugs, it can act as a significant barrier to diffusion, prolonging the release profile.

Biocompatibility: While specific biocompatibility data for poly(this compound) is limited, fluoropolymers, in general, are known for their low surface energy and minimal interaction with biological tissues, which is a desirable characteristic for implantable or transdermal drug delivery systems.

Drug Dispersion Mechanisms:

The dispersion of a drug within a poly(this compound) matrix can be achieved through several methods, including solvent casting and hot-melt extrusion. The mechanism of drug release from such a hydrophobic matrix is primarily diffusion-controlled. gsconlinepress.com

Matrix Swelling and Diffusion: Upon contact with an aqueous environment, the polymer matrix may exhibit limited swelling. Water molecules can slowly penetrate the matrix, dissolving the drug particles dispersed within. The dissolved drug then diffuses through the tortuous paths created by the polymer chains into the surrounding medium. The highly hydrophobic nature of the fluorinated polymer would significantly retard this process, leading to a sustained release profile.

Surface Erosion: In some formulations, drug release can also occur via surface erosion of the polymer matrix. However, due to the high chemical resistance of fluoropolymers, this is typically a much slower process compared to diffusion.

The release rate can be tailored by altering the formulation parameters, such as the drug-to-polymer ratio, the particle size of the drug, and the inclusion of hydrophilic excipients to create pores within the matrix.

Applications in Specialized Research Materials (e.g., photoelectron spectroscopy, perovskite functionalization)

The distinct electronic and surface properties of polymers containing this compound lend themselves to applications in specialized research materials, particularly in the fields of surface science and advanced energy materials.

Photoelectron Spectroscopy:

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical state of the atoms within a material. Thin films of poly(this compound) serve as interesting subjects for XPS studies due to the presence of carbon, oxygen, and a high concentration of fluorine.

In an XPS analysis of a fluorinated acetate polymer, distinct peaks corresponding to the core level electrons of these elements would be observed. The binding energies of these peaks provide information about the chemical environment of the atoms. For instance, the C 1s spectrum would exhibit multiple components corresponding to carbon atoms in different chemical states: C-C/C-H bonds in the polymer backbone, C-O bonds in the ester group, and C-F bonds in the perfluorinated chain. The high electronegativity of fluorine causes a significant shift to higher binding energies for the carbon atoms directly bonded to it. This chemical shift provides a clear signature of the fluorinated groups on the material's surface. dntb.gov.uanih.govmdpi.com

Table 2: Expected C 1s Binding Energy Ranges for Poly(this compound) in XPS

| Functional Group | Expected Binding Energy (eV) |

| C-C, C-H | ~285.0 |

| C-O | ~286.5 |

| C=O | ~288.5 |

| CF₂ | ~291.0 |

| CF₃ | ~293.0 |

Note: These are approximate binding energy ranges and can vary slightly depending on the specific chemical environment and instrument calibration.

Perovskite Functionalization:

In the field of photovoltaics, perovskite solar cells have garnered significant attention due to their high power conversion efficiencies. However, their long-term stability remains a challenge, often limited by the degradation of the perovskite material upon exposure to moisture. The hydrophobic nature of fluorinated compounds makes them excellent candidates for interfacial layers to protect the perovskite. nih.gov

Regulatory Science and Environmental Policy Implications

Current Regulatory Status and Emerging Contaminant Designations

Currently, 2-Perfluorooctylethyl acetate (B1210297) is not individually listed as a regulated substance in most jurisdictions. However, its status as a precursor to PFOA and other long-chain perfluorocarboxylic acids (PFCAs) means it falls under the purview of broader PFAS regulations. mass.govsemi.org Many regulatory bodies are moving towards a class-based approach to PFAS management, which would inherently include precursor compounds like 2-Perfluorooctylethyl acetate. nih.gov

The U.S. Environmental Protection Agency (EPA), for instance, has taken steps to regulate long-chain PFAS, including precursors, through its PFOA Stewardship Program and Significant New Use Rules (SNURs) under the Toxic Substances Control Act (TSCA). epa.gov These actions require manufacturers to notify the EPA before starting or resuming the manufacture or import of these chemicals, allowing the agency to evaluate their intended use and potential risks. epa.gov While this compound may not be explicitly named, its chemical structure and potential to degrade into regulated substances make it subject to these regulatory frameworks.

In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is the primary mechanism for controlling harmful substances. The EU is also moving towards a comprehensive restriction on PFAS, which would likely encompass this compound. alsglobal.com Notably, new European regulations are pending for 6:2 and 8:2 fluorotelomer alcohols (FTOHs), which are transformation products of compounds like this compound, signaling a growing focus on these precursors. alsglobal.comalsglobal.com Japan has also taken a proactive stance, designating 8:2 FTOH as a Class 1 Specified Chemical Substance under its Chemical Substances Control Law (CSCL), effectively prohibiting its manufacture and import. mdpi.com

The designation of a substance as a "contaminant of emerging concern" often precedes formal regulation. While this compound is not widely cited as such under its specific name, the broader class of fluorotelomer-based substances is gaining attention from researchers and regulators due to their environmental persistence and transformation potential.

Table 1: Regulatory Scrutiny of this compound and Related Compounds

| Regulatory Body/Agreement | Regulation/Action | Relevance to this compound |

| U.S. EPA | PFOA Stewardship Program, TSCA SNURs | Regulates long-chain PFAS and their precursors. |

| European Union | REACH, Proposed universal PFAS restriction | Aims to control all PFAS, including precursors. |

| Japan | Chemical Substances Control Law (CSCL) | Prohibits the manufacture and import of 8:2 FTOH. |

| Stockholm Convention | Listing of PFOA, its salts, and PFOA-related compounds | As a precursor, it falls under the definition of a "PFOA-related compound". |

This table is based on available data and is not exhaustive.

Frameworks for Environmental Risk Assessment and Management

The environmental risk assessment of this compound is intrinsically linked to the assessment of PFAS as a class, with a particular focus on its degradation products. Standard risk assessment frameworks evaluate a chemical's hazard, exposure, and the resulting risk to human health and the environment. pops.intnih.gov For PFAS like this compound, this process is complicated by their extreme persistence, mobility, and the potential for bioaccumulation. nih.gov

Environmental risk management strategies for PFAS are shifting from a substance-by-substance approach to a group-based one. industrialchemicals.gov.au This is due to the sheer number of PFAS and the "regrettable substitution" problem, where a banned substance is replaced by a similar, often equally harmful, chemical. industrialchemicals.gov.au Management strategies include:

Source reduction: Phasing out the use of PFAS in non-essential applications.

Containment: Implementing engineering controls to prevent the release of PFAS from industrial sites and landfills.

Remediation: Developing and implementing technologies to clean up contaminated soil and water.

For this compound, risk management would involve controlling its use in industrial processes to prevent its release into the environment, where it can then transform into more persistent and mobile PFAAs.